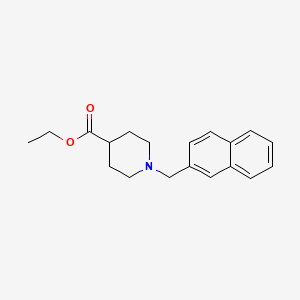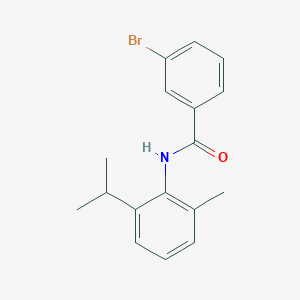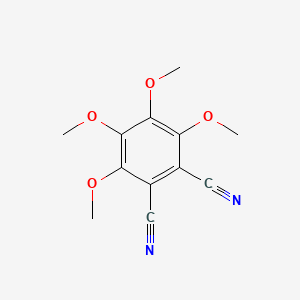![molecular formula C11H16N4O3 B5645805 3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)
3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related bi-heterocyclic compounds typically involves multiple steps, including cycloaddition reactions, amidation, and rearrangement processes. For instance, Rozhkov et al. (2004) describe the cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles, leading to the formation of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles and their Dimroth rearrangement products (Rozhkov, Batog, Shevtsova, & Struchkova, 2004). Similarly, Kanno et al. (1991) presented a method for synthesizing oxazolidin-2-one derivatives, demonstrating the versatility of such compounds in organic synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Molecular Structure Analysis
The structural analysis of oxazolidin-2-one derivatives often involves X-ray crystallography and spectroscopic methods. Abbasi et al. (2019) confirmed the structures of newly synthesized bi-heterocyclic molecules via IR, EI-MS, 1H-NMR, and 13C-NMR techniques, highlighting the detailed molecular structure analysis that underpins the understanding of these compounds (Abbasi, Ramzan, Rehman, Siddiqui, Hassan, Raza, Shah, Mirza, & Seo, 2019).
Chemical Reactions and Properties
The chemical behavior of oxazolidin-2-one derivatives includes a range of reactions such as cycloaddition, nucleophilic substitution, and rearrangement. Voronin et al. (2022) explored the synthesis and thermal stability of related compounds, providing insights into the chemical reactions and stability of oxadiazole and oxazolidinone rings (Voronin, Balabanova, Fedyanin, Churakov, Pivkina, Strelenko, Klenov, & Tartakovsky, 2022).
Physical Properties Analysis
The physical properties of oxazolidin-2-one derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Studies often employ differential scanning calorimetry and thermogravimetry to assess these properties, as demonstrated by Couture and Warkentin (1997), who investigated the thermolysis of spiro-fused oxadiazolines to understand their stability and reactivity (Couture & Warkentin, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with various reagents, are fundamental to the application of oxazolidin-2-one derivatives in synthetic chemistry and potential biological applications. Jafari et al. (2017) synthesized and evaluated the antimicrobial activities of 1,3,4-oxadiazole derivatives, showcasing the bioactivity aspect of these compounds (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Eigenschaften
IUPAC Name |
3-[2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-11-15(6-7-17-11)5-4-12-10-14-13-9(18-10)8-2-1-3-8/h8H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKNCEGMXHWJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)NCCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(5-Cyclobutyl-1,3,4-oxadiazol-2-YL)amino]ethyl}-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5645751.png)
![4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5645754.png)


![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)



![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)